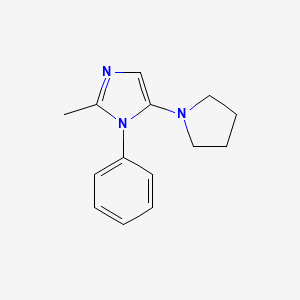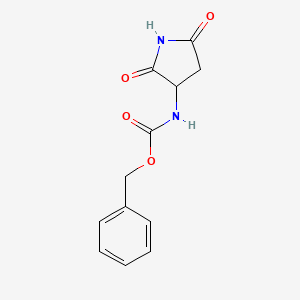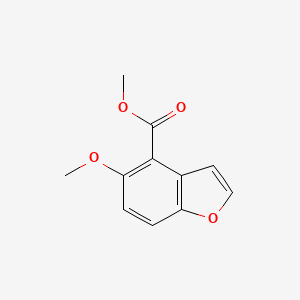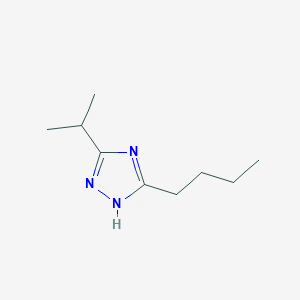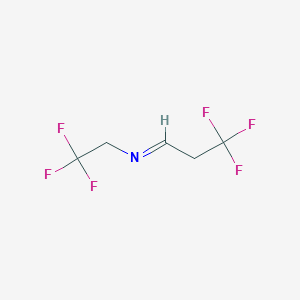
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene is a fluorinated organic compound with the molecular formula C5H5F6N. It is characterized by the presence of six fluorine atoms and an imine group, making it a unique and highly reactive molecule.
Vorbereitungsmethoden
The synthesis of 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of 3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-imine with appropriate reagents to yield the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene involves its interaction with molecular targets through its imine group and fluorine atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s reactivity and stability, making it a potent tool in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene can be compared with other fluorinated imines, such as:
1,1,1-Trifluoro-3-azahex-3-ene: This compound has fewer fluorine atoms, resulting in different reactivity and stability profiles.
1,1,1,6,6,6-Hexafluoro-2-azahex-3-ene: The position of the imine group differs, leading to variations in chemical behavior and applications.
1,1,1,6,6,6-Hexafluoro-3-azahexane:
This compound stands out due to its unique combination of fluorine atoms and imine group, which confer distinct chemical properties and a wide range of applications.
Eigenschaften
Molekularformel |
C5H5F6N |
|---|---|
Molekulargewicht |
193.09 g/mol |
IUPAC-Name |
3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-imine |
InChI |
InChI=1S/C5H5F6N/c6-4(7,8)1-2-12-3-5(9,10)11/h2H,1,3H2 |
InChI-Schlüssel |
PBUMZWRGZRIUCF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=NCC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
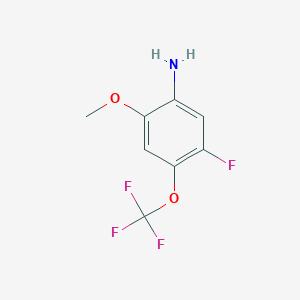
![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)

![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
